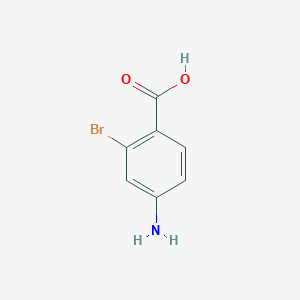

4-Amino-2-bromobenzoic acid

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-amino-2-bromobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQBXIOGPHBWBFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20315300 | |

| Record name | 4-Amino-2-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20315300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2486-52-4 | |

| Record name | 2486-52-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=293902 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Amino-2-bromobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20315300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2-Bromobenzenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Synthesis Pathways for 4 Amino 2 Bromobenzoic Acid

Direct Synthetic Routes

Direct synthetic routes aim to introduce the bromine atom at the C-2 position of a 4-aminobenzoic acid derivative. These methods are often challenging due to the powerful ortho, para-directing nature of the amino group, which favors substitution at the C-3 and C-5 positions.

Bromination of Aminobenzoic Acid Precursors

The direct bromination of 4-aminobenzoic acid is complicated by the directing effects of the substituents. The amino group is a strongly activating ortho, para-director, while the carboxylic acid group is a deactivating meta-director. The combined effect strongly favors electrophilic substitution at the C-3 position, ortho to the amino group.

Regioselective Bromination Strategies

Achieving regioselective bromination at the C-2 position of 4-aminobenzoic acid is a significant synthetic hurdle. Most standard bromination methods lead to substitution at other positions. Research into catalyzed bromination of aromatic amines has demonstrated high regioselectivity, but typically for the positions most activated by the amino group. bibliomed.org For example, using lanthanum(III) nitrate (B79036) hexahydrate as a catalyst for the bromination of 4-aminobenzoic acid results in the formation of 4-amino-3-bromobenzoic acid, not the 2-bromo isomer. bibliomed.org

More forceful bromination conditions, such as using excess bromine in acetic acid with a zinc and iodine catalyst, can lead to multiple substitutions and even modification of the primary functional groups. jcsp.org.pk In the case of p-aminobenzoic acid, such conditions have been reported to yield 2,4,6-tribromoacetanilide, where the carboxyl group is lost and the amino group is acetylated. jcsp.org.pk The synthesis of the isomeric 2-amino-4-bromobenzoic acid further illustrates the issue, as its preparation can result in inseparable mixtures with other isomers. semanticscholar.org

Optimized Reaction Conditions and Yields

Optimized conditions have been developed for the regioselective synthesis of brominated aminobenzoic acids, although these often yield isomers other than the desired 4-amino-2-bromobenzoic acid. The following table details an efficient protocol for the synthesis of 4-amino-3-bromobenzoic acid, highlighting the typical reagents and outcomes for direct bromination strategies. bibliomed.org

| Starting Material | Brominating Agent | Catalyst | Solvent | Time | Product | Yield (%) |

| 4-Aminobenzoic acid | Br₂ | La(NO₃)₃·6H₂O | CH₃CN | 13 min | 4-Amino-3-bromobenzoic acid | 72 |

Table 1: Optimized reaction conditions for the bromination of 4-aminobenzoic acid, yielding the 3-bromo isomer. bibliomed.org

Acylation Reactions Involving Aminobenzoic Acids

Acylation reactions are another synthetic pathway involving aminobenzoic acids. This compound can serve as a substrate in acylation reactions, particularly for forming peptide-like bonds. google.com A patented method describes the direct reaction of an aminobenzoic acid, such as this compound, with a mixed anhydride (B1165640) of an N-acylamino acid. google.com This process, which can be catalyzed by a strong acid, directly yields N-(N-acylaminoacyl)aminobenzoic acids without the need to first convert the aminobenzoic acid to an ester or a salt. google.com Acylation is also a common strategy in multi-step syntheses to protect the reactive amino group before performing other transformations on the molecule. nih.govresearchgate.net

Indirect Synthetic Pathways and Multistep Procedures

Given the regiochemical challenges of direct bromination, indirect and multistep pathways are often more practical for synthesizing this compound. These routes typically start with a benzene (B151609) ring that already has the desired bromo-substitution pattern, followed by the introduction or modification of the other functional groups.

A feasible, though not explicitly documented, multistep synthesis could begin with 2-bromotoluene (B146081). The synthesis would proceed through the following logical steps:

Nitration: 2-bromotoluene is nitrated to introduce a nitro group. The ortho, para-directing methyl group would direct the incoming nitro group primarily to the C-4 and C-6 positions. The C-4 position is sterically less hindered, favoring the formation of 2-bromo-4-nitrotoluene (B188816).

Oxidation: The methyl group of 2-bromo-4-nitrotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). youtube.com This step yields 2-bromo-4-nitrobenzoic acid.

Reduction: Finally, the nitro group of 2-bromo-4-nitrobenzoic acid is reduced to an amino group. athabascau.ca This can be achieved using various reducing agents, such as tin (Sn) and hydrochloric acid (HCl) or catalytic hydrogenation, to yield the final product, this compound. athabascau.cachemicalbook.com

Another example of an indirect approach is the synthesis of related compounds, such as 4-Bromo-2-(isopropylamino)benzoic acid, which has been prepared from 2-fluoro-4-bromobenzoic acid via nucleophilic substitution of the fluorine atom with isopropylamine. Such strategies, which rely on building the molecule from precursors with different functional groups, avoid the regioselectivity problems of direct bromination. libretexts.org

Derivatization from Related Aminobenzoic Acids

Synthesizing this compound from a non-brominated aminobenzoic acid, such as 4-aminobenzoic acid (PABA), presents a significant regioselectivity challenge. The amino group (-NH₂) is a strongly activating ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating meta-director. Direct bromination of PABA would preferentially occur at the 3- and 5-positions, which are ortho to the activating amino group.

To circumvent this, a multi-step approach involving a protecting group is often employed in a laboratory setting.

Protection of the Amino Group: The synthesis typically begins by protecting the highly reactive amino group of 4-aminobenzoic acid. This is commonly achieved through acetylation, where PABA is reacted with acetic anhydride to form 4-acetamidobenzoic acid. smolecule.com This transformation temporarily converts the activating amino group into a moderately activating, but bulkier, acetamido group, which can influence the position of subsequent electrophilic substitution.

Bromination: The 4-acetamidobenzoic acid is then subjected to bromination. smolecule.com The acetamido group directs the incoming electrophile (bromine) to its ortho position (the 3-position). Achieving bromination at the 2-position via this method is less direct and often lower-yielding due to the directing effects of the functional groups.

Deprotection: Following bromination, the acetamido group is hydrolyzed back to an amino group, typically under acidic or basic conditions, to yield the final product. smolecule.com

Due to the challenges in controlling the bromination position, this pathway is often less efficient than syntheses starting from pre-functionalized precursors. A study on the bromination of p-aminobenzoic acid using bromine in acetic acid with a zinc and iodine catalyst resulted in the formation of 2,4,6-tribromoacetanilide, indicating that under certain conditions, brominolysis of the carboxyl group and subsequent rearrangement can occur. jcsp.org.pk

Table 1: Synthetic Pathway via Protection of 4-Aminobenzoic Acid

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Acetylation (Protection) | 4-Aminobenzoic acid, Acetic Anhydride | 4-Acetamidobenzoic acid |

| 2 | Bromination | 4-Acetamidobenzoic acid, Bromine (Br₂) or N-Bromosuccinimide (NBS) | 2-Bromo-4-acetamidobenzoic acid smolecule.comnih.gov |

| 3 | Hydrolysis (Deprotection) | 2-Bromo-4-acetamidobenzoic acid, Acid (e.g., HCl) or Base (e.g., NaOH) | This compound |

Conversion of Other Halogenated Benzoic Acid Derivatives

A more direct and regioselective approach to synthesizing this compound involves starting with a benzoic acid derivative where the desired substitution pattern is already partially established.

Route A: Reduction of a Nitro Group

The most common and efficient method begins with 2-bromo-4-nitrobenzoic acid . This precursor has the bromine atom and the eventual amino group (as a nitro group) in the correct positions.

Synthesis of Precursor: 2-bromo-4-nitrobenzoic acid can be prepared by the nitration of 2-bromobenzoic acid. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the reaction's exothermicity.

Reduction: The key step is the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂). This transformation can be achieved using various reducing agents, such as tin(II) chloride or iron powder in the presence of hydrochloric acid. This method is highly effective and provides the target molecule with excellent regiochemical control and generally high yields.

Route B: Nucleophilic Aromatic Substitution

Another viable pathway starts with 2,4-dibromobenzoic acid . This method relies on the differential reactivity of the two bromine atoms, allowing for selective replacement of one with an amino group.

Selective Amination: The conversion is typically accomplished via a copper-catalyzed nucleophilic aromatic substitution known as the Ullmann condensation. mdpi.commdpi.com In this reaction, 2,4-dibromobenzoic acid is treated with ammonia (B1221849) in the presence of a copper catalyst, such as cuprous oxide. mdpi.comgoogle.com The bromine at the 4-position is more susceptible to nucleophilic attack than the bromine at the 2-position (ortho to the bulky carboxylic acid group), leading to the preferential formation of this compound. The reaction of 2,4-dibromobenzoic acid with ammonia in a biphasic water-ethyl acetate (B1210297) system has been reported to be exothermic at room temperature, yielding the related 4-bromoanthranilic acid in high yield. mdpi.com

Table 2: Synthesis from Halogenated Precursors

| Starting Material | Reaction Type | Reagents & Conditions | Product |

| 2-Bromo-4-nitrobenzoic acid | Nitro Group Reduction | SnCl₂/HCl or Fe/HCl | This compound |

| 2,4-Dibromobenzoic acid mdpi.commdpi.com | Ullmann Condensation | NH₃, Cu₂O (catalyst) | This compound |

Green Chemistry Principles in Synthesis of this compound

While specific literature on "green" synthesis for this compound is sparse, the principles of green chemistry can be applied to its production to enhance sustainability. claremont.edu

Safer Solvents: Traditional bromination reactions often use hazardous chlorinated solvents like carbon tetrachloride. claremont.edu Green chemistry encourages the substitution of these with more environmentally benign solvents like acetonitrile (B52724) or even solvent-free methods. acgpubs.orgacs.org For instance, a greener approach to benzylic bromination has been demonstrated using visible light activation in acetonitrile, replacing both chemical initiators and harmful solvents. acs.org

Catalysis: Catalytic methods are central to green chemistry. The copper-catalyzed Ullmann condensation for aminating 2,4-dibromobenzoic acid is an example of a catalytic route that is more efficient than stoichiometric reactions.

Process Intensification: Technologies like continuous flow chemistry offer significant green advantages. Halogenation reactions, which are often fast and highly exothermic, can be performed more safely and with better selectivity in microreactors. rsc.orgresearchgate.netrsc.org Flow chemistry allows for precise control over reaction parameters, minimizes the volume of hazardous reagents at any given time, and can simplify scale-up. polimi.itnih.gov

Industrial and Laboratory Scale Synthesis Considerations

The objectives and methodologies for synthesizing this compound differ significantly between laboratory and industrial settings.

Laboratory Scale: In a research lab, the focus is often on flexibility, proof-of-concept, and obtaining a high-purity product in small quantities. kewaunee.in The choice of synthetic route may prioritize convenience and the availability of starting materials over cost. For instance, a multi-step synthesis involving protecting groups might be acceptable. smolecule.com Purification is commonly achieved through techniques like column chromatography, which is effective for small batches but impractical for large volumes. chemicalbook.com Lab setups typically use standard glassware like round-bottom flasks. stackexchange.com

Industrial Scale: On an industrial scale, the primary drivers are cost-effectiveness, safety, process efficiency, yield, and environmental impact. slideplayer.com The synthetic route must be robust, scalable, and use the cheapest possible raw materials. wikidoc.orgwikipedia.orggoogle.com Therefore, the reduction of 2-bromo-4-nitrobenzoic acid would be the highly preferred industrial route due to its directness and high yield. Production is carried out in large, specialized reactors designed to handle heat transfer and pressure. stackexchange.combrainly.com Purification relies on crystallization, a more economical method for large quantities than chromatography. Catalyst recovery and recycling are also critical economic considerations. brainly.com The entire process is optimized to minimize waste and energy consumption, adhering to strict safety and environmental regulations. kewaunee.inbrainly.comgoogleapis.com

Table 3: Comparison of Synthesis Scales

| Feature | Laboratory Scale | Industrial Scale |

| Primary Goal | Proof-of-concept, small quantity for research | Cost-effective, large-volume production |

| Scale | Milligrams to grams | Kilograms to tons |

| Equipment | Glassware (flasks, condensers) | Large steel reactors, continuous flow systems brainly.com |

| Preferred Route | Flexible; may use multi-step routes (e.g., protection/deprotection) | Most efficient route (e.g., nitro reduction) |

| Purification | Column chromatography, recrystallization | Recrystallization, distillation |

| Key Drivers | Purity, convenience | Cost, safety, yield, environmental impact slideplayer.com |

Chemical Reactivity and Derivatization Studies of 4 Amino 2 Bromobenzoic Acid

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations such as esterification, amide bond formation, and salt formation. These reactions are fundamental in modifying the solubility, stability, and biological interaction profile of the parent molecule.

Esterification Reactions

The carboxylic acid group of 4-Amino-2-bromobenzoic acid can be readily converted into its corresponding esters through reactions with various alcohols. A common and effective method is the Fischer esterification, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. For instance, refluxing this compound in methanol (B129727) with a catalytic amount of sulfuric acid yields methyl 4-amino-2-bromobenzoate. jst.go.jpcymitquimica.com This reaction is a standard procedure for protecting the carboxylic acid group or for creating ester derivatives. researchgate.net

Table 1: Esterification of this compound

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product |

|---|---|---|---|---|

| This compound | Methanol | Sulfuric Acid | Reflux | Methyl 4-amino-2-bromobenzoate jst.go.jp |

Amide Bond Formation

The conversion of the carboxylic acid to an amide is a crucial transformation, particularly in the synthesis of biologically active compounds and polymers. acs.org This typically requires activating the carboxylic acid to make it more susceptible to nucleophilic attack by an amine. Various modern coupling reagents are employed for this purpose, including phosphonium-based reagents and carbodiimides. For example, reagents like dichlorotriphenylphosphorane (B105816) (Ph₃PCl₂) or tetrachlorosilane (B154696) (SiCl₄) can be used to facilitate the self-condensation of aminobenzoic acid derivatives to form cyclic amides. jst.go.jp Other efficient methods for direct amidation include the use of n-propanephosphonic acid anhydride (B1165640) (T3P) or borate (B1201080) reagents like B(OCH₂CF₃)₃, which can couple carboxylic acids and amines in high yields. acs.orgorganic-chemistry.org

Salt Formation

As a carboxylic acid, this compound readily undergoes acid-base reactions with inorganic and organic bases to form carboxylate salts. The pKa of the carboxylic acid group in the parent compound, 4-aminobenzoic acid, is approximately 4.88. wikipedia.org Reaction with a strong base like sodium hydroxide (B78521) (NaOH) or a weaker base such as potassium carbonate (K₂CO₃) deprotonates the carboxylic acid, yielding the corresponding sodium or potassium 4-amino-2-bromobenzoate salt. This transformation significantly increases the aqueous solubility of the compound.

Reactions at the Amino Group

The nucleophilic amino group is another key site for derivatization, allowing for the introduction of a wide variety of substituents through acylation, alkylation, and diazotization reactions.

Acylation and Alkylation Reactions

The amino group of this compound can be acylated to form amides. One method involves the reaction with a mixed anhydride of an N-acylamino acid, which directly couples the acyl group to the nitrogen atom of the aminobenzoic acid. google.com this compound is specifically cited as a suitable substrate for this type of reaction. google.comgoogle.com

Alkylation of the amino group can be achieved using various alkylating agents. nih.gov A common procedure involves reacting the aminobenzoic acid with an alkyl halide in the presence of a mild base like potassium carbonate. tandfonline.comresearchgate.net This method allows for the synthesis of N-alkyl and N,N-dialkyl derivatives. Reductive amination, another method for N-alkylation, involves reacting the amine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride. jst.go.jp

Table 2: Representative Reactions at the Amino Group

| Reaction Type | Reagents | Base/Catalyst | Product Type |

|---|---|---|---|

| Acylation | Mixed Anhydride of N-acylamino acid | Strong Acid Catalyst | N-Acyl derivative google.com |

| Alkylation | Alkyl Halide | Potassium Carbonate | N-Alkyl derivative tandfonline.com |

Diazotization Reactions and Azo Compound Formation

The primary aromatic amino group of this compound can be converted into a diazonium salt, which is a versatile intermediate for introducing a range of functional groups. The diazotization reaction is typically carried out by treating a cold, acidic solution of the amine with sodium nitrite (B80452) (NaNO₂). scirp.orginnovareacademics.inscirp.org The resulting 2-bromo-4-carboxybenzenediazonium salt is generally unstable and is used immediately in subsequent reactions. innovareacademics.inajchem-a.com

A primary application of this diazonium salt is in azo coupling reactions. ajchem-a.com This electrophilic substitution reaction involves reacting the diazonium salt with an electron-rich aromatic compound, known as a coupling partner (e.g., phenols, naphthols, or anilines), to form highly colored azo compounds. innovareacademics.inrsc.orgnih.gov The reaction is typically performed at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate. innovareacademics.inajchem-a.com

Table 3: General Scheme for Azo Compound Formation

| Step | Reagents | Conditions | Intermediate/Product |

|---|---|---|---|

| 1. Diazotization | This compound, Sodium Nitrite, Hydrochloric Acid | 0-5 °C | 2-Bromo-4-carboxybenzenediazonium chloride innovareacademics.inajchem-a.com |

Schiff Base Formation

The amino group of this compound readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines. researchgate.netrjptonline.orggsconlinepress.com This reaction typically involves heating an equimolar mixture of the amino acid and the carbonyl compound, often in a solvent like ethanol (B145695) and sometimes with the addition of an acid catalyst. researchgate.net The formation of the azomethine group (-C=N-) is a key transformation and is confirmed by spectroscopic methods. researchgate.netnih.gov

The reaction of 4-aminobenzoic acid derivatives with various aldehydes, such as salicylaldehyde, benzaldehyde, and acetaldehyde, has been documented to produce the corresponding Schiff bases in good yields. researchgate.netrjptonline.org These reactions are fundamental in creating ligands for metal complexes and as intermediates for the synthesis of other organic compounds. gsconlinepress.com

Table 1: Examples of Schiff Base Formation with Aminobenzoic Acid Derivatives

| Amine Reactant | Carbonyl Reactant | Product | Reference |

| 4-Aminobenzoic acid | Salicylaldehyde | 4-((2-hydroxybenzylidene)amino)benzoic acid | researchgate.net |

| 4-Aminobenzoic acid | 5-Bromo-2-hydroxybenzaldehyde | 4-((5-bromo-2-hydroxybenzylidene)amino)benzoic acid | researchgate.net |

| 4-Aminobenzoic acid | Benzaldehyde | 4-{[(E)–phenylmethylidene] amino} benzoic acid | rjptonline.org |

| 4-Aminobenzoic acid | Acetaldehyde | 4-[(1Z)-ethylideneamino] benzoic acid | rjptonline.org |

Amination and Cross-Coupling Reactions

While the amino group can be a site for derivatization, reactions more commonly focus on the C-Br and C-COOH bonds. However, the principles of N-arylation, such as the Buchwald-Hartwig amination, are a cornerstone of modern organic synthesis for forming C-N bonds. nih.govresearchgate.net These palladium-catalyzed reactions typically couple an amine with an aryl halide. In the context of this compound, this would involve reacting the amino group with another aryl halide, a less common transformation for this specific substrate. More frequently, the bromine atom of this compound is the target of amination reactions, as discussed in section 3.3.2.

Recent advancements in catalysis have enabled the N-arylation of a wide range of anilines and other N-nucleophiles using nickelaelectrocatalysis, which can tolerate various functional groups on the aryl bromide coupling partner. acs.org

Reactions at the Bromine Atom

The bromine atom attached to the aromatic ring is a key site for introducing molecular diversity. It can be replaced through nucleophilic aromatic substitution or participate in various metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. dalalinstitute.com For this reaction to proceed, the aromatic ring must typically be activated by electron-withdrawing groups at the ortho and para positions to the leaving group. dalalinstitute.com In this compound, the amino group is electron-donating and the carboxylic acid is electron-withdrawing, which can complicate direct SNAr at the bromine position without a catalyst.

However, SNAr reactions are crucial in the synthesis of many complex molecules. For instance, intramolecular SNAr is a key step in the formation of various heterocyclic scaffolds like spiro-β-lactam-pyrroloquinolines from Ugi reaction adducts. researchgate.net While direct, uncatalyzed SNAr on this compound is not commonly reported, related substitutions on activated halo-benzoic acids are known. acs.org

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The bromine atom in this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.govacs.org

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron compound (like a boronic acid or ester) and is widely used in pharmaceutical discovery and development. nih.govresearchgate.net this compound derivatives can be coupled with various boronic acids to synthesize biaryl compounds. For example, methyl-4-amino-3-bromobenzoate (an isomer) has been used in Suzuki couplings with different boronic acid derivatives using a PdCl₂(dppf) catalyst to generate a library of derivatives. ambeed.com The reaction tolerates a broad range of functional groups and generally proceeds under mild conditions. rsc.org

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene. acs.orgresearchgate.net This method can be used to synthesize substituted styrenes and cinnamates. For instance, the reaction of 2-bromoaniline (B46623) with ethyl acrylate (B77674) is a known route to prepare precursors for quinolinone synthesis. clockss.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.netrsc.org It is a reliable method for synthesizing aryl alkynes. Sonogashira coupling of iodo-aniline derivatives with terminal alkynes is a key step in the synthesis of indole (B1671886) scaffolds. ambeed.com Similarly, 2-bromobenzoic acid derivatives react with alkynes like phenylacetylene (B144264) and 1-hexyne (B1330390) in the presence of a palladium catalyst. clockss.org

Copper-Catalyzed Amination (Ullmann Condensation): This reaction involves the coupling of an aryl halide with an amine, catalyzed by a copper species. It is particularly effective for the amination of 2-bromobenzoic acids, often proceeding with high chemo- and regioselectivity without the need to protect the carboxylic acid group. nih.gov This method can be used to synthesize N-aryl and N-alkyl anthranilic acid derivatives in high yields. nih.govencyclopedia.pub

Table 2: Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed | Reference |

| Suzuki-Miyaura | Aryl Halide + Boronic Acid | Pd(0) complex, Base | C(sp²)–C(sp²) | nih.govrsc.org |

| Heck | Aryl Halide + Alkene | Pd(0) complex, Base | C(sp²)–C(sp²) | acs.orgresearchgate.net |

| Sonogashira | Aryl Halide + Terminal Alkyne | Pd(0) complex, Cu(I) salt, Base | C(sp²)–C(sp) | rsc.orgclockss.org |

| Ullmann Amination | Aryl Halide + Amine | Cu(I) salt, Base | C(sp²)–N | nih.govencyclopedia.pub |

Cyclization Reactions and Heterocycle Formation

This compound is a valuable precursor for the synthesis of a wide variety of heterocyclic compounds due to the strategic positioning of its three functional groups. mdpi.comresearchgate.net Intramolecular reactions can lead to the formation of fused ring systems.

For example, the palladium-catalyzed reaction of 2-bromoaniline derivatives with unsaturated partners can lead directly to cyclized products like quinolinones. clockss.org Similarly, cyclization of intermediates derived from cross-coupling reactions is a common strategy. Products from the Sonogashira coupling of 2-bromobenzoic acid derivatives can be cyclized to form isocoumarins using reagents like mercuric sulfate. clockss.org Lewis acids, such as BF₃·OEt₂, are also known to catalyze various cyclization reactions of substituted benzoic acids to form heterocycles. rsc.org The Ugi four-component reaction, followed by intramolecular cyclization, can produce diverse nitrogen-containing heterocycles like dihydropyrazinones. mdpi.com

Chemo- and Regioselectivity in Reactions

The presence of multiple reactive sites on this compound makes chemo- and regioselectivity critical considerations in its derivatization.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. For instance, in copper-catalyzed amination reactions of 2-bromobenzoic acids, the C-Br bond reacts selectively in the presence of the free carboxylic acid, eliminating the need for a protection-deprotection sequence. nih.gov Similarly, in Schiff base formation, the amino group reacts with carbonyls while the bromo and carboxyl groups remain untouched under the reaction conditions. researchgate.net

Regioselectivity: This refers to the control of reaction at a specific position. In metal-catalyzed cross-coupling reactions, the reaction occurs exclusively at the C-Br bond. In di- or poly-halogenated substrates, the relative position of activating or directing groups can influence which halogen reacts. For 2-bromobenzoic acids, the ortho-carboxylate group can have an accelerating effect in copper-catalyzed amination, contributing to the high regioselectivity. nih.gov The choice of catalyst and reaction conditions can also direct the outcome, for example, in halogen-induced cyclizations where different reagents can lead to either endo or exo products. mdpi.com

Detailed studies of reaction mechanisms and the influence of catalysts and directing groups are essential for achieving the desired selectivity in the reactions of multifunctional substrates like this compound. orientjchem.orgnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Amino 2 Bromobenzoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR)

Proton NMR spectroscopy of 4-Amino-2-bromobenzoic acid and its derivatives reveals characteristic signals for the aromatic protons, as well as the amine (NH₂) and carboxylic acid (COOH) protons. The chemical shifts (δ) of the aromatic protons are influenced by the electronic effects of the three substituents on the benzene (B151609) ring: the electron-donating amino group, the electron-withdrawing bromo group, and the electron-withdrawing carboxyl group.

In a typical ¹H NMR spectrum of a this compound derivative, such as methyl 4-amino-2-bromobenzoate, the aromatic protons appear as distinct signals in the range of δ 6.5-8.0 ppm. acs.orgnih.govresearchgate.net The protons on the aromatic ring are split into a characteristic pattern due to spin-spin coupling. For the parent acid in a solvent like DMSO-d₆, the amine protons (NH₂) would be expected to produce a broad signal, while the carboxylic acid proton (COOH) would appear as a very broad singlet at a downfield chemical shift, often above δ 12.0 ppm, due to its acidic nature. rsc.orgchemicalbook.com

For instance, in related 4-aminobenzoic acid derivatives, the two aromatic protons adjacent to the carboxyl group (H-2, H-6) and the two protons adjacent to the amino group (H-3, H-5) often appear as two distinct multiplets or doublets. rsc.org The specific substitution pattern in this compound (protons at positions 3, 5, and 6) results in a unique splitting pattern that allows for unambiguous assignment.

Table 1: Representative ¹H NMR Data for Substituted Benzoic Acid Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Multiplicities |

|---|---|---|

| 4-Aminobenzoic acid rsc.org | DMSO-d₆ | 11.91 (s, 1H, COOH), 7.58-7.61 (m, 2H, Ar-H), 6.51-6.53 (m, 2H, Ar-H), 5.82 (s, 2H, NH₂) |

| 2-Bromobenzoic acid rsc.org | MeOD | 7.70-7.67 (m, 1H, Ar-H), 7.58 (d, J=8.0 Hz, 1H, Ar-H), 7.33-7.25 (m, 2H, Ar-H) |

| Methyl 4-amino-2-bromobenzoate acs.orgnih.gov | Not Specified | Data for this specific derivative is used in synthesis protocols, confirming its structural identity for further reactions. |

Carbon-13 NMR (¹³C NMR)

Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound shows seven distinct signals, one for each carbon atom, as they are all in unique chemical environments.

The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, typically appearing in the δ 167-170 ppm region. rsc.orgrsc.org The aromatic carbons exhibit signals between δ 110-155 ppm. The carbon attached to the amino group (C-4) is shielded and appears at a lower chemical shift, while the carbons attached to the bromine (C-2) and the carboxyl group (C-1) are significantly deshielded. rsc.org The precise chemical shifts are sensitive to the solvent and the electronic interplay of the substituents. For example, the strong electron-donating amino group at C-4 increases the electron density on the ring, influencing the shifts of other carbons.

Table 2: Representative ¹³C NMR Data for Substituted Benzoic Acid Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) |

|---|---|---|

| 4-Aminobenzoic acid rsc.org | DMSO-d₆ | 167.9 (COOH), 153.5 (C-NH₂), 131.7 (Ar-CH), 117.3 (C-COOH), 113.0 (Ar-CH) |

| 2-Bromobenzoic acid rsc.org | MeOD | 169.6 (COOH), 135.3 (Ar-CH), 134.5 (Ar-CH), 133.6 (C-COOH), 132.1 (Ar-CH), 128.4 (Ar-CH), 122.0 (C-Br) |

| Methyl 4-amino-2-bromobenzoate | Not Specified | NMR data used to confirm the structure with bromine at position 2. |

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex derivatives.

COSY spectra establish correlations between protons that are coupled to each other, helping to trace the connectivity of the aromatic protons.

HSQC spectra correlate each proton with the carbon atom to which it is directly attached, allowing for definitive assignment of the protonated carbons in the ¹³C NMR spectrum. uni-muenchen.de

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying the quaternary (non-protonated) carbons, such as C-1, C-2, and C-4, by observing their long-range couplings to nearby protons.

While specific 2D NMR studies for the parent this compound are not widely published, these techniques are standard practice in the characterization of its novel derivatives. uni-muenchen.de

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent method for identifying the presence of specific functional groups.

Analysis of Characteristic Functional Group Vibrations

The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key functional groups.

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹, which is characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer. docbrown.info

N-H Stretch (Amine): The primary amine group (NH₂) typically shows two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. sorbonne-universite.fr

C-H Stretch (Aromatic): Aromatic C-H stretching vibrations appear as weaker bands just above 3000 cm⁻¹. vscht.cz

C=O Stretch (Carbonyl): A strong, sharp absorption band for the carbonyl group of the carboxylic acid is observed in the range of 1710-1680 cm⁻¹. Its exact position can be influenced by hydrogen bonding. docbrown.info

C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations give rise to several bands of variable intensity in the 1625-1450 cm⁻¹ region. docbrown.info

C-O Stretch and O-H Bend: The C-O stretching and O-H bending vibrations of the carboxylic acid group are found in the 1320-1210 cm⁻¹ and ~920 cm⁻¹ regions, respectively. docbrown.info

C-N and C-Br Stretches: The C-N and C-Br stretching vibrations appear at lower frequencies in the fingerprint region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine (R-NH₂) | N-H Stretch | 3500 - 3300 (two bands) | Medium |

| Carboxylic Acid (R-COOH) | O-H Stretch | 3300 - 2500 | Strong, Very Broad |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Carboxylic Acid (R-COOH) | C=O Stretch | 1710 - 1680 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1625 - 1450 | Medium to Weak |

| Carboxylic Acid (R-COOH) | C-O Stretch | 1320 - 1210 | Medium |

Hydrogen Bonding Interactions via IR

Hydrogen bonding significantly influences the IR spectrum of this compound. The most dramatic effect is seen on the O-H stretching vibration of the carboxylic acid group. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), the O-H stretch would appear as a sharp band around 3550 cm⁻¹. However, due to strong intermolecular hydrogen bonding that forms a stable dimeric structure, this band becomes extremely broad and shifts to a much lower frequency (3300-2500 cm⁻¹). docbrown.info

The N-H stretching vibrations of the amino group are also affected by hydrogen bonding, which can be either intermolecular (with other molecules) or intramolecular (with the adjacent carboxyl or bromo group). These interactions can cause the N-H bands to broaden and shift to lower wavenumbers compared to a free amine. The presence of both a hydrogen bond donor (NH₂) and acceptors (C=O, Br) within the same molecule allows for complex bonding networks, which can be inferred from the specific positions and shapes of the IR absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals to higher energy ones. The structure of the molecule, including the benzene ring and its substituents (amino group, carboxyl group, and bromine atom), dictates the specific wavelengths of light absorbed.

Electronic Transitions and Absorption Maxima

The UV-Vis spectrum of benzoic acid derivatives is characterized by distinct absorption bands in the ultraviolet region, typically arising from π → π* transitions within the aromatic ring. researchgate.netup.ac.za The presence of auxochromic groups, such as the amino (-NH2) group, and chromophoric groups, like the carboxyl (-COOH) group, modifies the electronic structure and shifts the absorption maxima. spcmc.ac.in The non-bonding electrons of the amino group and oxygen atoms can interact with the π-electron system of the benzene ring, leading to bathochromic (red) shifts, which are shifts to longer wavelengths. spcmc.ac.in

Table 1: UV-Vis Absorption Maxima for 4-Aminobenzoic Acid and Related Compounds

| Compound | Absorption Maxima (λmax) | Solvent |

| 4-Aminobenzoic Acid | 194 nm, 226 nm, 278 nm sielc.com | Not Specified |

| Benzoic Acid | 230 nm, 273 nm spcmc.ac.in | Not Specified |

| Benzoic Acid (Neutral) | 230 nm (B-band) rsc.org | Water (pH 2.5) |

| Benzoate (B1203000) (Anion) | 225 nm (B-band) rsc.org | Water (pH 8.0) |

| A bis(4-amino-2-bromo-6-methoxy)azobenzene derivative | 426 nm beilstein-journals.org | Dichloromethane |

| 2-(4-hydroxyphenylazo)benzoic acid | 262 nm (phenyl groups), 399 nm (azo group) researchgate.net | Not Specified |

This table is generated based on data for related compounds to provide context for the potential spectroscopic behavior of this compound.

pH-Dependent Spectrophotometric Behavior

The UV-Vis absorption spectrum of this compound is expected to be highly sensitive to changes in pH due to the presence of two ionizable groups: the acidic carboxylic acid group (-COOH) and the basic amino group (-NH2). The state of protonation of these functional groups significantly alters the electronic structure of the molecule and, consequently, its absorption characteristics. spcmc.ac.in

In acidic solutions, the amino group is protonated to form an anilinium-type cation (-NH3+), while the carboxylic acid group remains protonated (-COOH). The protonation of the amino group removes the non-bonding electrons from conjugation with the aromatic ring, which typically leads to a hypsochromic (blue) shift, moving the absorption to shorter wavelengths, resembling the spectrum of the parent benzene ring more closely. spcmc.ac.in For example, aniline (B41778) in an acidic medium shows a UV spectrum nearly identical to that of benzene. spcmc.ac.in

Conversely, in alkaline (basic) solutions, the carboxylic acid group deprotonates to form a carboxylate anion (-COO-). This deprotonation can lead to a bathochromic (red) shift. Studies on benzoic acid have shown that the neutral form (at pH 2.5) has an absorption maximum at 230 nm, which shifts to 225 nm for the anionic benzoate form (at pH 8). rsc.org A similar investigation on a dinitrobenzoic acid derivative showed that the orange, unionized species and the violet, ionized species exhibited distinct molar absorptivities at different wavelengths. sphinxsai.com For molecules with multiple ionizable protons, distinguishable deprotonation processes can be observed as the pH changes. researchgate.net The interplay between the protonation of the amino group and the deprotonation of the carboxyl group across a wide pH range will result in distinct spectral shifts, reflecting the different species present in the solution.

Mass Spectrometry (MS)

Mass spectrometry is a vital tool for determining the molecular weight and elucidating the structure of organic compounds by analyzing the mass-to-charge ratio (m/z) of ions generated from the molecule.

Electron Impact Mass Spectrometry (EIMS)

In Electron Impact Mass Spectrometry (EIMS), molecules are bombarded with high-energy electrons, causing ionization and extensive fragmentation. libretexts.org The resulting fragmentation pattern serves as a molecular "fingerprint" that is highly characteristic of the compound's structure. libretexts.org

For substituted benzoic acids, fragmentation is influenced by the nature and position of the substituents. The interaction between adjacent ("ortho") functional groups can lead to unique fragmentation pathways that are suppressed or absent in the corresponding meta and para isomers. nist.gov While a specific EIMS spectrum for this compound was not found, analysis of related structures provides insight into expected fragmentation. Key fragmentation processes for polyfunctional compounds often involve the loss of small, stable neutral molecules or radicals. aip.orgaip.org For a molecule like this compound, characteristic fragments could arise from:

Loss of a hydroxyl radical (-OH) from the carboxyl group.

Loss of carbon monoxide (-CO) or carbon dioxide (-CO2).

Cleavage of the C-Br bond, with the loss of a bromine radical.

Fragmentation involving the amino group.

The presence of bromine would also be indicated by a characteristic isotopic pattern for fragments containing it, due to the nearly equal abundance of the 79Br and 81Br isotopes.

LC-MS Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and for compounds that are not sufficiently volatile for gas chromatography-mass spectrometry (GC-MS).

LC-MS is widely used for the analysis of amino acids and their derivatives. researchgate.net For isomers of aminobenzoic acid, which have identical empirical formulas and similar properties, mixed-mode chromatography can be employed to achieve separation based on small differences in their hydrophobic and ionic characteristics before MS analysis. helixchrom.com The retention time can be controlled by the mobile phase composition, including the amount of organic solvent (like acetonitrile), buffer concentration, and pH. helixchrom.comresearchgate.net

LC-MS/MS, a tandem mass spectrometry technique, provides enhanced selectivity and is a sensitive method for the simultaneous determination of compounds like procaine (B135) and its metabolite, p-aminobenzoic acid (PABA). nih.gov In such methods, specific precursor-to-product ion transitions are monitored (Multiple Reaction Monitoring, MRM), which allows for accurate quantification even in complex matrices. nih.gov LC-MS methods have also been developed for analyzing glycans labeled with aminobenzoic acid derivatives, demonstrating the versatility of the technique. shodex.com

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

While the crystal structure for this compound was not found in the surveyed literature, a detailed structural analysis has been performed on its isomer, 4-Amino-3-bromobenzoic acid . sharif.edu The data for this closely related compound provides significant insight into the likely solid-state structure and packing of substituted aminobenzoic acids.

The crystal structure of 4-Amino-3-bromobenzoic acid reveals that the molecules form dimers through pairs of O—H···O hydrogen bonds between the carboxylic acid groups. sharif.edu This is a classic and robust R22(8) ring motif commonly observed in carboxylic acids. iucr.orgresearchgate.net These dimers are further linked into polymeric chains and sheets through other intermolecular hydrogen bonds. sharif.edu The asymmetric unit of 4-Amino-3-bromobenzoic acid contains two crystallographically independent molecules, which show slight variations in their bond lengths and angles. sharif.edu Crystal structures have also been determined for various other derivatives of aminobenzoic and bromobenzoic acids, confirming the prevalence of hydrogen-bonded dimer formation. sharif.eduiucr.org

Table 2: Crystal Data for 4-Amino-3-bromobenzoic acid (an isomer of the title compound)

| Parameter | Value sharif.edu |

| Chemical Formula | C₇H₆BrNO₂ |

| Molecular Weight | 216.04 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 24.3968 (11) |

| b (Å) | 4.8388 (2) |

| c (Å) | 12.8040 (5) |

| V (ų) | 1511.53 (11) |

| Z | 8 |

| Temperature (K) | 296 |

This data pertains to the structural isomer 4-Amino-3-bromobenzoic acid and is presented as a valuable reference for understanding the potential crystal structure of this compound.

Crystal System and Space Group Determination

The determination of the crystal system and space group is the foundational step in X-ray crystallography, defining the symmetry and periodic arrangement of molecules in the crystal lattice.

For the isomer 4-Amino-3-bromobenzoic acid , single-crystal X-ray studies have determined that it crystallizes in the orthorhombic system with the non-centrosymmetric space group Pna2₁. researchgate.netscienceopen.com The asymmetric unit of this compound notably contains two independent molecules, which exhibit slight variations in their bond lengths and angles. researchgate.netscienceopen.com

In a study of a related chloro-analogue, 4-Amino-2-chlorobenzoic acid , the crystal structure was also elucidated, providing a valuable comparison. icm.edu.pl Another related derivative, a copper(II) coordination polymer incorporating the 4-aminobenzoate (B8803810) (pABA) ligand, was found to have a true symmetry that is monoclinic with the space group P2/c, despite the twinned crystal showing a metrically orthorhombic lattice. nih.gov

The table below summarizes the crystallographic data for 4-Amino-3-bromobenzoic acid. researchgate.net

| Parameter | 4-Amino-3-bromobenzoic acid |

| Chemical Formula | C₇H₆BrNO₂ |

| Formula Weight | 216.04 |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 24.3968 (11) |

| b (Å) | 4.8388 (2) |

| c (Å) | 12.8040 (5) |

| V (ų) | 1511.53 (11) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| Density (calculated) (Mg m⁻³) | 1.899 |

Molecular Geometry and Bond Parameters

The molecular geometry, including bond lengths, bond angles, and torsion angles, defines the three-dimensional shape of the molecule. In substituted benzoic acids, the orientation of the carboxyl and amino groups relative to the benzene ring is of particular interest.

In the crystal structure of 4-Amino-3-bromobenzoic acid , the asymmetric unit consists of two chemically identical but crystallographically independent molecules. researchgate.net These two molecules show minor variations in their respective bond lengths and angles. researchgate.net A notable feature in both molecules is the formation of an intramolecular hydrogen bond of the N—H···Br type, which results in a stable five-membered ring. researchgate.net

For the related compound 4-Amino-2-chlorobenzoic acid , a comparison of geometrical parameters from experimental X-ray data and theoretical calculations (DFT/B3LYP/6–311++G(d,p)) shows a significant degree of agreement. icm.edu.pl Similarly, a redetermination of the crystal structure of 2-bromobenzoic acid revealed that the carboxy group is inclined to the benzene ring by 18.7 (2)°, with a close intramolecular Br···O contact of 3.009 (3) Å. researchgate.net

The following table presents selected experimental bond lengths for the two independent molecules (Molecule A and Molecule B) in the asymmetric unit of 4-Amino-3-bromobenzoic acid.

| Bond | Molecule A Length (Å) | Molecule B Length (Å) |

| Br1A—C3A | 1.901 (3) | Br1B—C3B |

| O1A—C7A | 1.309 (4) | O1B—C7B |

| O2A—C7A | 1.216 (4) | O2B—C7B |

| N1A—C4A | 1.381 (4) | N1B—C4B |

| C1A—C7A | 1.488 (4) | C1B—C7B |

| C1A—C2A | 1.391 (4) | C1B—C2B |

| C3A—C4A | 1.401 (4) | C3B—C4B |

| C4A—C5A | 1.388 (4) | C4B—C5B |

Data sourced from Arshad et al. (2009). researchgate.net

Intermolecular Interactions and Crystal Packing

A dominant feature in the crystal structure of 4-Amino-3-bromobenzoic acid is the formation of centrosymmetric dimers via pairs of strong O—H···O hydrogen bonds between the carboxylic acid groups of adjacent molecules. researchgate.netscienceopen.com This interaction creates the classic R²₂(8) ring motif commonly observed in carboxylic acids. researchgate.net These dimers are further linked into extended polymeric chains and sheets through a variety of intermolecular hydrogen bonds involving the amino groups. researchgate.netscienceopen.com These additional interactions lead to the formation of R²₁(6), R³₂(8), and R³₃(15) ring motifs, creating a robust three-dimensional network. researchgate.net

In derivatives such as 2-amino-2-oxoethyl benzoates , intermolecular N—H···O hydrogen bonds are consistently observed, playing a key role in the crystal packing. iucr.org In the crystal structure of a reduced Schiff base derived from 4-aminobenzoic acid and anthracene, the packing is characterized by hydrogen-bonding interactions between the carboxylic OH group, the amine functionality, and solvent molecules, supplemented by C—H···π interactions. iucr.org Similarly, coordination polymers of copper(II) with 4-aminobenzoate are extended into three-dimensional supramolecular assemblies through both hydrogen bonds and π-π interactions. nih.gov

The table below details the hydrogen-bond geometry for 4-Amino-3-bromobenzoic acid. scienceopen.com

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |

| O1A—H1A···O2Bⁱ | 0.82 | 1.83 | 2.648 (3) | 173 |

| O1B—H1B···O2Aⁱⁱ | 0.82 | 1.82 | 2.638 (3) | 173 |

| N1A—H2A···O1Bⁱⁱⁱ | 0.86 | 2.45 | 3.197 (4) | 146 |

| N1B—H2B···Br1Aⁱᵛ | 0.86 | 2.92 | 3.619 (3) | 140 |

Symmetry codes: (i) -x+1/2, y-1/2, z+1/2; (ii) -x+1/2, y+1/2, z-1/2; (iii) x, y-1, z; (iv) x, y+1, z. D = donor, A = acceptor. scienceopen.com

Polymorphism Studies

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, can have profound effects on its physical and chemical properties. While no specific studies on the polymorphism of this compound were identified in the reviewed literature, the extensive research on its parent compound, p-aminobenzoic acid (pABA) , provides a valuable framework for understanding potential polymorphic behavior in its derivatives.

p-Aminobenzoic acid is known to exhibit at least four polymorphic forms: α, β, γ, and δ. core.ac.ukresearchgate.netrsc.org These forms differ in their molecular packing and hydrogen-bonding networks. core.ac.uk

The α-form features interconnected chains of classic R²₂(8) carboxylic acid dimers. researchgate.net

The β- and δ-forms are characterized by a different primary hydrogen bond motif: a head-to-tail chain involving hydrogen bonds between the carboxylic acid group of one molecule and the amino group of the next. core.ac.ukrsc.org

The different intermolecular interaction networks in pABA polymorphs lead to significant variations in their mechanical properties, such as stiffness and hardness. rsc.org The existence of both neutral and zwitterionic polymorphs has also been observed for related compounds like 3-aminobenzoic acid. researchgate.net Given the structural similarities, it is plausible that this compound could also exhibit polymorphism, though dedicated experimental screening would be required to confirm this.

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to determine optimized geometries, reaction energies, and various molecular properties. Investigations into related isomers, such as 2-amino-5-bromobenzoic acid and 4-amino-3-bromobenzoic acid, have been conducted using DFT, but specific comprehensive studies on the 4-amino-2-bromo isomer are not prevalent in the available literature. dergipark.org.trresearchgate.net

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the molecule's most stable structure. Conformational analysis explores different spatial arrangements (conformers) arising from rotation around single bonds to identify the global energy minimum.

For a molecule like 4-Amino-2-bromobenzoic acid, key conformational questions would involve the orientation of the carboxylic acid (-COOH) and amino (-NH2) groups relative to the benzene (B151609) ring and each other. DFT methods, such as B3LYP combined with basis sets like 6-31G* or 6-311++G(d,p), are standard for these calculations. dergipark.org.trrsc.org Such analyses would determine bond lengths, bond angles, and dihedral angles of the most stable conformer.

While direct studies on this compound are scarce, research on derivatives, such as bis(4-amino-2-bromo-6-methoxy)azobenzene, has utilized DFT methods (B3LYP/6-31+G**) for geometry optimization to understand the stability of different conformations. beilstein-journals.org

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. dergipark.org.tr

A typical FMO analysis for this compound would involve calculating the energies of these orbitals using DFT. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. Although specific HOMO-LUMO energy values for this compound are not reported in the searched literature, studies on related aminobenzoic acid isomers show how the relative positions of substituents significantly influence these quantum chemical reactivity descriptors. dergipark.org.tr

Table 1: Key Quantum Chemical Descriptors from FMO Analysis

| Descriptor | Formula | Description |

| HOMO Energy | EHOMO | Energy of the Highest Occupied Molecular Orbital; related to electron-donating ability. |

| LUMO Energy | ELUMO | Energy of the Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. |

| Electronegativity (χ) | χ = -(EHOMO + ELUMO)/2 | Measures the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. |

| Global Softness (S) | S = 1/(2η) | Reciprocal of hardness, indicates high polarizability. |

| Electrophilicity Index (ω) | ω = χ²/(2η) | Measures the energy lowering due to maximal electron flow between donor and acceptor. |

This table describes the standard descriptors derived from FMO analysis; specific calculated values for this compound are not available in the cited literature.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations are highly effective in simulating these spectra by calculating the harmonic vibrational frequencies. These theoretical spectra aid in the assignment of experimental bands to specific molecular motions, such as stretching, bending, and torsional modes. indexcopernicus.com

For this compound, a frequency analysis would predict the vibrational wavenumbers and intensities for characteristic groups like the O-H stretch of the carboxylic acid, the N-H stretches of the amino group, the C=O stretch, and various aromatic ring vibrations. Theoretical frequencies are often scaled by an empirical factor to correct for anharmonicity and achieve better agreement with experimental data. While detailed theoretical and experimental vibrational analyses have been performed for isomers like 2-amino-5-bromobenzoic acid, a corresponding analysis for this compound is not found in the reviewed sources. indexcopernicus.com

Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excited states of molecules. It is used to predict the electronic absorption spectra (UV-Visible spectra) by determining the vertical excitation energies and oscillator strengths of electronic transitions. sharif.edu

A TD-DFT calculation for this compound would identify the wavelengths of maximum absorption (λmax) and the nature of the corresponding electronic transitions, typically π-π* transitions within the aromatic system. These calculations are often performed in conjunction with a solvation model (like the Polarizable Continuum Model, PCM) to simulate the effect of a solvent. Computational work on a derivative, bis(4-amino-2-bromo-6-methoxy)azobenzene, employed TD-DFT with a solvation model to calculate absorption wavelength maxima, indicating the utility of this method for related structures. beilstein-journals.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational methods can predict ¹H and ¹³C NMR chemical shifts, providing valuable support for experimental assignments. The Gauge-Independent Atomic Orbital (GIAO) method is the most common and reliable approach for calculating NMR shielding tensors from which chemical shifts are derived. researchgate.net

A GIAO calculation for this compound, typically performed at the DFT level, would predict the chemical shifts for the hydrogen and carbon atoms in the molecule. The results would be sensitive to the molecule's conformation and electronic environment. While experimental and theoretical NMR studies have been conducted on the three primary isomers of aminobenzoic acid (ortho, meta, and para), a specific GIAO prediction for this compound is not available in the searched literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Governed by a force field, MD simulations can provide insight into the dynamic behavior of a molecule, its conformational flexibility, and its interactions with its environment, such as a solvent or a biological receptor. rsc.orgeurjchem.com

For this compound, MD simulations could be employed to:

Study its solvation behavior in different solvents.

Analyze the stability of intermolecular hydrogen bonding, for instance, the formation of dimers through their carboxylic acid groups.

Investigate its diffusion and transport properties.

No specific molecular dynamics simulation studies focused on this compound were found in the reviewed scientific literature. Such studies would be valuable for understanding its behavior in condensed phases.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Metabolism Relationship (QSMR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Metabolism Relationship (QSMR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity or metabolic fate, respectively. ugd.edu.mk While specific, comprehensive QSAR and QSMR models for this compound are not extensively detailed in public literature, the principles can be applied to understand its potential biological and metabolic behavior based on its structural features.

QSAR: For a molecule like this compound, QSAR models would aim to predict its biological activities, such as antimicrobial or anticancer effects, by developing mathematical relationships between the activity and various molecular descriptors. chitkara.edu.in These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or lipophilic (e.g., logP). chitkara.edu.indergipark.org.tr For instance, studies on derivatives of p-aminobenzoic acid have shown that electronic parameters like the total energy and the energy of the Lowest Unoccupied Molecular Orbital (LUMO) are significant in explaining antimicrobial activity. chitkara.edu.inchitkara.edu.in A positive correlation with certain spatial parameters might suggest that bulky substituents at specific positions could enhance biological efficacy. dergipark.org.tr

QSMR: QSMR models predict the metabolic fate of a compound, such as the rate of N-dealkylation or other transformations by cytochrome P450 enzymes. researchgate.net For this compound, a primary metabolic pathway could involve the amino group. QSMR studies would analyze how descriptors related to the amino and carboxyl groups, as well as the bromine substituent, influence its interaction with metabolic enzymes. ugd.edu.mkresearchgate.net The lipophilicity and electronic environment of the aromatic ring, influenced by the electron-withdrawing bromine atom and electron-donating amino group, would be critical inputs for such a model. ugd.edu.mk

A hypothetical QSAR/QSMR study for this compound would involve calculating a wide range of descriptors and correlating them with experimentally determined activities or metabolic rates of a series of related compounds.

Table 1: Examples of Molecular Descriptors Used in QSAR/QSMR Studies

| Descriptor Type | Examples | Relevance to this compound |

|---|---|---|

| Electronic | Partial Atomic Charges, Dipole Moment, HOMO/LUMO Energies | Governs electrostatic interactions, reactivity, and charge transfer. chitkara.edu.in |

| Steric | Molecular Weight, Molar Volume, Surface Area | Influences binding affinity to target sites. |

| Topological | Connectivity Indices, Shape Indices | Describes the size and shape of the molecule. |

| Lipophilic | LogP (Octanol-Water Partition Coefficient) | Relates to membrane permeability and transport. ugd.edu.mk |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. chemrxiv.org The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors indicating different potential values. wuxiapptec.com

For this compound, the MEP map would reveal specific regions of interest:

Negative Potential (Red/Yellow): These regions are electron-rich and are susceptible to electrophilic attack. For this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the carboxylic acid group due to their high electronegativity and lone pairs of electrons. chemrxiv.org The nitrogen atom of the amino group would also exhibit a region of negative potential.

Positive Potential (Blue): These regions are electron-deficient and are prone to nucleophilic attack. The hydrogen atoms of the amino group and the carboxylic acid's hydroxyl group would be the most electropositive regions, appearing as intense blue on the MEP map. chemrxiv.org These are the primary sites for hydrogen bonding.

Neutral Potential (Green): The carbon backbone of the benzene ring would likely show a more neutral potential, though influenced by the attached functional groups.

The MEP map is a valuable tool for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor. researchgate.net The distinct positive and negative regions on this compound suggest a high propensity for forming strong hydrogen bonds, which is a key factor in its crystal structure and interactions with biological targets. researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. uni-muenchen.de It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This analysis offers insights into hybridization, charge distribution, and intramolecular interactions. uni-muenchen.deacs.org

For this compound, an NBO analysis would reveal:

Hybridization: The analysis would confirm the sp² hybridization of the carbon atoms in the benzene ring and the carbon of the carboxyl group, and the sp³-like hybridization of the oxygen and nitrogen atoms.

Intramolecular Interactions: A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. researchgate.net These interactions represent electron delocalization from filled (donor) NBOs to empty (acceptor) NBOs. In this compound, significant interactions would be expected, such as:

Delocalization of the nitrogen lone pair (LP(N)) into the antibonding π* orbitals of the benzene ring.

Interactions between the π orbitals of the ring and the π* orbitals of the carboxyl group.

Hyperconjugative interactions involving the C-H, C-N, C-Br, and C-C sigma bonds.

Table 2: Hypothetical Key NBO Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Estimated) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C-C) of ring | High | Resonance (stabilization) |

| π (C-C) of ring | π* (C=O) of carboxyl | Moderate | Conjugation (stabilization) |

| σ (C-H) | σ* (C-C) | Low | Hyperconjugation (stabilization) |

Note: E(2) values are illustrative and would require specific DFT calculations.

Thermodynamic Property Calculations

Theoretical calculations can be used to predict the thermodynamic properties of this compound, such as standard heat capacity (C°p), entropy (S°), and enthalpy (H°), as a function of temperature. researchgate.net These calculations are typically performed using statistical mechanics based on the vibrational frequencies and structural parameters obtained from DFT calculations.

Studies on analogous compounds, like 2-amino-5-bromobenzoic acid, have demonstrated that thermodynamic properties are correlated with temperature. researchgate.net It is observed that as the temperature increases, the thermodynamic functions also increase. researchgate.net This is because higher temperatures lead to increased molecular vibrations and translational and rotational energy.

The relationships can be expressed through regression equations:

S° = A + B × T + C × T²

C°p = D + E × T + F × T²

H° = G + H × T + I × T²

These calculations are crucial for understanding the stability of the compound under different thermal conditions and for predicting the thermodynamics of reactions in which it might participate. For example, sublimation enthalpies can be calculated and compared with experimental values to understand intermolecular forces. sciengine.com

Table 3: Calculated Thermodynamic Data for a Related Compound (2-amino-5-bromobenzoic acid) at Different Temperatures

| Temperature (K) | Heat Capacity C°p (J·mol⁻¹·K⁻¹) | Entropy S° (J·mol⁻¹·K⁻¹) | Enthalpy H° (kJ·mol⁻¹) |

|---|---|---|---|

| 200 | 114.3 | 350.1 | 15.8 |

| 298.15 | 161.5 | 400.2 | 30.1 |

| 400 | 205.7 | 455.9 | 48.7 |

| 500 | 240.1 | 508.3 | 71.2 |

Source: Adapted from data for 2-amino-5-bromobenzoic acid to illustrate typical values and trends. researchgate.net

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, which is essential for applications in photonics and optoelectronics, such as frequency conversion and optical switching. malayajournal.org Organic molecules with both an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit significant NLO properties. dntb.gov.ua

This compound possesses the key structural features for a potential NLO material:

An electron-donating amino (-NH₂) group.

An electron-withdrawing carboxylic acid (-COOH) group.

A π-conjugated benzene ring system that facilitates intramolecular charge transfer (ICT) from the donor to the acceptor.

The NLO response of a molecule is quantified by its hyperpolarizability (β). Computational methods, such as DFT, can be used to calculate the components of the hyperpolarizability tensor. The magnitude of the total hyperpolarizability (β_tot) is a key indicator of the NLO activity.

Table 4: Calculated NLO Properties (Hypothetical)

| Property | Symbol | Typical Units | Significance |

|---|---|---|---|

| Dipole Moment | µ | Debye | Measures the ground state charge asymmetry. |

| Linear Polarizability | α | esu | Describes the linear response to an electric field. |

Applications and Advanced Research Areas of 4 Amino 2 Bromobenzoic Acid Derivatives

Medicinal Chemistry and Pharmaceutical Applications

The core structure of 4-amino-2-bromobenzoic acid serves as a valuable starting point for developing new therapeutic agents. asianpubs.orgchemicalbook.com Its derivatives have been extensively investigated for their potential to treat a range of diseases, owing to their ability to interact with various biological targets. ontosight.aiontosight.ai The presence of the bromine atom, in particular, offers a site for further chemical modifications, enhancing the potential for creating a diverse library of compounds for drug discovery. cymitquimica.com

Building Blocks for Pharmaceutical Synthesis

This compound and its related isomers are considered fundamental building blocks in the synthesis of pharmaceuticals. asianpubs.orgchemicalbook.com The amino and carboxylic acid groups allow for the formation of amide bonds and other functional group transformations, which are crucial steps in the assembly of more complex drug molecules. cymitquimica.com For instance, para-aminobenzoic acid (PABA), a closely related compound, is a well-established building block for creating novel molecules with potential medical applications due to its structural versatility. nih.gov The strategic placement of the bromine atom on the this compound scaffold provides an additional reactive handle for chemists to introduce further structural diversity, a key aspect in the rational design of new drugs. cymitquimica.com

Precursors for Biologically Active Compounds

The utility of this compound extends to its role as a precursor for a variety of biologically active compounds. asianpubs.orgchemicalbook.com Its chemical structure is a key component in the synthesis of molecules with potential therapeutic value. ontosight.ai For example, derivatives of aminobenzoic acids are used to synthesize compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ontosight.airesearchgate.net The synthesis of these active molecules often involves chemical modifications at the amino, carboxyl, or bromo positions of the this compound core. cymitquimica.com

Development of Enzyme Inhibitors (e.g., Cholinesterase, HCV NS3 protease)

Derivatives of aminobenzoic acids have shown significant promise as inhibitors of various enzymes implicated in disease.

Cholinesterase Inhibitors: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. researchgate.net Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. sci-hub.se Numerous studies have focused on synthesizing aminobenzoic acid derivatives as potent cholinesterase inhibitors. nih.govresearchgate.netbohrium.com For example, certain benzylaminobenzoic acid derivatives have demonstrated significant inhibitory activity against BChE. nih.gov Similarly, some sulphonamide-based Schiff base derivatives of aminobenzohydazide have been identified as potent inhibitors of both AChE and BChE. researchgate.net